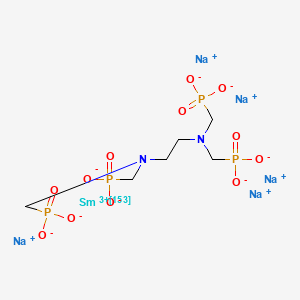

Samarium Sm-153 Lexidronam Pentasodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

176669-18-4 |

|---|---|

Molecular Formula |

C6H12N2Na5O12P4Sm |

Molecular Weight |

695.93 g/mol |

IUPAC Name |

pentasodium;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+3/p-8/i;;;;;;1+3 |

InChI Key |

SZZACTGRBZTAKY-NKNBZPHVSA-F |

Isomeric SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3] |

Canonical SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |

Origin of Product |

United States |

Radionuclide Production Methodologies for Samarium 153

Conventional Neutron Activation of Isotopically Enriched Samarium-152 Oxide

The most common method for producing Samarium-153 is through the direct neutron bombardment of a target material enriched in Samarium-152. frontiersin.orgnih.govingentaconnect.com This process, known as neutron activation, is typically carried out in a nuclear research reactor with a high thermal neutron flux. frontiersin.orgnih.gov

The target material is usually isotopically enriched Samarium-152 Oxide (¹⁵²Sm₂O₃). fda.govresearchgate.net The high thermal neutron capture cross-section of Samarium-152 (σ = 206 barns) allows for the efficient conversion to Samarium-153 via the ¹⁵²Sm(n,γ)¹⁵³Sm reaction. frontiersin.orgresearchgate.net This reaction involves the capture of a neutron (n) by the ¹⁵²Sm nucleus, which then emits a gamma ray (γ) to become ¹⁵³Sm. frontiersin.org While effective for producing therapeutic quantities, this "carrier-added" production route results in a product with limited specific activity, as the final ¹⁵³Sm is mixed with the unreacted ¹⁵²Sm target material. frontiersin.orgnih.govsckcen.be This lower specific activity restricts its application primarily to bone pain palliation rather than more targeted therapies. frontiersin.org

| Parameter | Value |

| Target Isotope | Samarium-152 (¹⁵²Sm) |

| Target Compound | Samarium-152 Oxide (¹⁵²Sm₂O₃) |

| Nuclear Reaction | ¹⁵²Sm(n,γ)¹⁵³Sm |

| Thermal Neutron Cross Section | 206 barns |

| Production Environment | High-flux nuclear research reactor |

Advanced Production Routes for High Specific Activity Samarium-153

To overcome the limitations of conventional methods and enable the use of ¹⁵³Sm in targeted radionuclide therapy, advanced production routes have been developed to produce High Specific Activity (HSA) ¹⁵³Sm. frontiersin.orgnih.govresearchgate.net These methods focus on separating the produced ¹⁵³Sm from the bulk target material.

A key advanced technique involves the use of off-line mass separation (MS) after the initial neutron activation of the ¹⁵²Sm target. frontiersin.orgnih.gov In this process, the irradiated target material is transported to a specialized facility, such as CERN-MEDICIS, where the ¹⁵³Sm atoms are isolated from the stable ¹⁵²Sm atoms based on their slight difference in mass. frontiersin.orgnih.govnih.gov

| Metric | Reported Value |

| Achieved Specific Activity | 1.87 TBq/mg |

| Increase in Specific Activity | ~265 times |

| Average Mass Separation Efficiency | 4.5% |

| Maximum Mass Separation Efficiency | 12.7% |

To improve the efficiency of the mass separation process, it is often combined with laser resonance enhanced ionization. nih.govsckcen.be This technique utilizes lasers tuned to specific frequencies to selectively ionize the ¹⁵³Sm atoms within the irradiated target material. cern.ch Once ionized, these atoms can be more easily manipulated and guided by electromagnetic fields in the mass separator, enhancing the separation from the non-ionized ¹⁵²Sm. frontiersin.orgnih.gov For samarium, a one-color, two-step ionization scheme has been developed, which has been shown to be effective. researchgate.netcern.ch

Following mass separation, the collected ¹⁵³Sm, which is often implanted onto a collection foil (such as zinc-coated gold), must undergo further radiochemical purification. nih.govcern.ch These steps are crucial to recover the ¹⁵³Sm from the foil and convert it into a chemically pure form, like ¹⁵³SmCl₃ (Samarium chloride), that is suitable for subsequent radiolabeling. frontiersin.orgnih.gov

Samarium Sm-153 Lexidronam Pentasodium: A Molecular and Cellular Perspective

Samarium-153 Lexidronam Pentasodium is a radiopharmaceutical compound that leverages the bone-seeking properties of a phosphonate (B1237965) chelate with the therapeutic beta emissions of a radioisotope. Its mechanism of action is highly targeted, focusing on sites of pathological bone turnover, which makes it a subject of significant interest in the study of metastatic bone disease. This article explores the intricate molecular and cellular mechanisms that define the therapeutic action of this compound.

Mechanisms of Action at the Molecular and Cellular Level

Immunomodulatory Effects of Irradiation in Preclinical Models

Upregulation of Surface Molecules (e.g., Fas, CEA, MHC Class I, ICAM-1)

Research has demonstrated that exposure of human tumor cells to palliative doses of ¹⁵³Sm-EDTMP can alter their phenotype by increasing the expression of several surface molecules crucial for immune recognition and cell-to-cell interactions. nih.gov A pivotal in-vitro study investigated the effects of ¹⁵³Sm-EDTMP on ten human tumor cell lines, including prostate, lung, and breast cancer cells. The findings revealed that all tested cell lines exhibited an upregulation of at least two of the five monitored surface molecules: Fas, carcinoembryonic antigen (CEA), mucin-1 (MUC-1), major histocompatibility complex (MHC) Class I, and intercellular adhesion molecule-1 (ICAM-1). nih.govaacrjournals.org

The upregulation of these molecules is significant as they play diverse roles in antitumor T-cell responses. nih.gov

Fas: A death receptor that, when engaged by its ligand (FasL) on cytotoxic T-lymphocytes (CTLs), can trigger apoptosis (programmed cell death) in the tumor cell. nih.gov

CEA and MUC-1: These are tumor-associated antigens (TAAs) that can be recognized by the immune system. Increased expression can make tumor cells more visible to T-cells. nih.govnih.gov

MHC Class I: These molecules are essential for presenting intracellular antigens to cytotoxic T-lymphocytes. An increase in MHC Class I expression can enhance the ability of T-cells to recognize and target cancer cells. nih.gov

ICAM-1: An adhesion molecule that strengthens the interaction between T-cells and tumor cells, which is a critical step for effective cell-mediated killing. nih.gov

The following table summarizes the observed changes in surface molecule expression on various human tumor cell lines after exposure to 25 Gy of ¹⁵³Sm-EDTMP over four days.

| Cell Line | Cancer Type | Fas | CEA | MUC-1 | MHC Class I | ICAM-1 |

|---|---|---|---|---|---|---|

| LNCaP | Prostate | Up | No Change | Up | Up | Up |

| PC-3 | Prostate | Up | No Change | No Change | Up | No Change |

| DU 145 | Prostate | Up | No Change | No Change | Up | Up |

| 22Rv1 | Prostate | Up | No Change | Up | Up | Up |

| A549 | Lung | Up | Up | No Change | Up | Up |

| SK-LU-1 | Lung | Up | Up | Up | Up | Up |

| NCI-H23 | Lung | Up | Up | No Change | Up | Up |

| Calu-1 | Lung | Up | Up | Up | Up | Up |

| T47D | Breast | Up | No Change | Up | Up | Up |

| MCF7 | Breast | Up | No Change | Up | Up | Up |

Data adapted from a study on the effects of 25 Gy ¹⁵³Sm-EDTMP on human tumor cell lines. "Up" indicates a ≥2-fold increase in surface expression. nih.govaacrjournals.org

Further analysis on the prostate cancer cell line LNCaP revealed a dose-dependent increase in the expression of these molecules. For instance, after exposure to 10 Gy of external beam radiation, the percentage of cells expressing Fas increased from 5% to 21%. nih.gov Similarly, increasing doses of ¹⁵³Sm-EDTMP led to a progressive increase in the surface expression of Fas, MHC Class I, and ICAM-1. nih.gov

Enhancement of T-Cell Mediated Cytotoxicity

The upregulation of the aforementioned surface molecules has a direct functional consequence: it enhances the susceptibility of tumor cells to being killed by T-cells. nih.gov The same in-vitro research demonstrated that exposing the prostate cancer cell line LNCaP to ¹⁵³Sm-EDTMP rendered these cells more vulnerable to antigen-specific cytotoxic T-lymphocyte (CTL) mediated killing. nih.govnih.gov

CTLs targeting various tumor-associated antigens, including prostate-specific antigen (PSA), carcinoembryonic antigen (CEA), and mucin-1 (MUC-1), were more effective at lysing the LNCaP cells that had been pre-treated with ¹⁵³Sm-EDTMP. nih.govnih.gov This increased killing is attributed to the combined effects of enhanced antigen presentation (via MHC Class I), stronger cell adhesion (via ICAM-1), and increased sensitivity to apoptosis induction (via Fas). nih.gov

The following table illustrates the enhanced killing of LNCaP cells by CTLs specific to different antigens after the cancer cells were exposed to ¹⁵³Sm-EDTMP.

| CTL Specificity | Target Antigen | Percent Specific Lysis (0 Gy ¹⁵³Sm-EDTMP) | Percent Specific Lysis (50 Gy ¹⁵³Sm-EDTMP) | Fold Increase in Lysis |

|---|---|---|---|---|

| PSA-specific CTLs | PSA | ~15% | ~35% | ~2.3 |

| CEA-specific CTLs | CEA | ~10% | ~25% | ~2.5 |

| MUC-1-specific CTLs | MUC-1 | ~12% | ~30% | ~2.5 |

Data are estimations based on graphical representations from in-vitro studies demonstrating enhanced CTL-mediated killing of LNCaP cells following exposure to ¹⁵³Sm-EDTMP. nih.gov

These findings underscore a significant secondary mechanism of action for Samarium Sm-153 Lexidronam Pentasodium. Beyond its direct radiotoxic effects on tumor cells, it acts as an immunomodulatory agent, effectively lowering the tumor's defenses and making it a better target for the patient's own immune system. nih.govnih.gov This suggests a potential synergistic relationship between ¹⁵³Sm-EDTMP and immunotherapies, a combination that could prove beneficial for patients with advanced cancers. nih.gov

Preclinical Pharmacodynamics and Biodistribution Studies

In Vivo Clearance Kinetics from Systemic Circulation in Animal Models

Following intravenous administration, ¹⁵³Sm-EDTMP exhibits rapid clearance from the systemic circulation in various animal models. Studies in rats and rabbits demonstrate a swift removal of the radiopharmaceutical from the bloodstream. nih.gov This rapid clearance is a critical characteristic for a bone-targeting agent, as it minimizes radiation exposure to non-target tissues and enhances the target-to-background ratio.

The clearance kinetics from the blood are typically biphasic. An initial, very rapid distribution phase is followed by a slower elimination phase. In dogs, preclinical studies have confirmed this rapid vascular clearance, which is a prerequisite for effective delivery to bone. nih.gov The portion of the compound that does not bind to skeletal tissue is quickly processed for excretion, contributing to the low levels of radioactivity remaining in the blood shortly after administration. nih.gov

Tissue Distribution and Localization Patterns in Animal Models

Biodistribution studies in animal models have consistently shown that ¹⁵³Sm-EDTMP preferentially localizes to bone tissue, with minimal uptake in soft tissues.

The primary characteristic of ¹⁵³Sm-EDTMP is its high affinity for the skeleton. The EDTMP ligand binds to hydroxyapatite (B223615), which is abundant in areas of active bone formation and turnover. openmedscience.com Preclinical investigations in rats and rabbits have confirmed high uptake and retention in the skeleton. nih.gov In animal models of bone cancer, the uptake is even more pronounced in osteoblastic lesions compared to normal bone. Localization of the complex to newly formed bone, such as that in osteoblastic metastases, was found to be 10- to 20-fold higher per gram than in normal bone in preclinical evaluations. nih.gov

Studies using a drill hole model in rabbits to simulate bone lesions demonstrated excellent lesion-to-normal bone ratios. This high preferential uptake is crucial for delivering a targeted radiotherapeutic effect to malignant bone tissue while sparing healthy bone.

| Animal Model | Key Finding | Observation |

|---|---|---|

| Rat | High Bone Uptake | Demonstrated high affinity for skeletal tissue with rapid accumulation post-injection. |

| Rabbit | Preferential Lesion Uptake | Drill hole lesion models showed significantly higher accumulation in lesions compared to healthy bone. |

| Dog | Confirmation of Biodistribution | Studies in dogs with spontaneous bone tumors confirmed the biodistribution patterns seen in smaller animals. nih.gov |

The distribution of ¹⁵³Sm-EDTMP to non-skeletal tissues is minimal and transient. nih.gov Animal studies in rats, rabbits, and dogs consistently show low uptake in major organs such as the liver, spleen, kidneys, and lungs. nih.gov The small fraction of the compound that does not accumulate in the bone is rapidly cleared from the body, primarily via the renal system. nih.govmdpi.com The intact radiopharmaceutical is excreted in the urine, with urinary clearance being largely complete within hours after administration. nih.gov This rapid urinary excretion pathway is vital for minimizing the radiation dose to extraskeletal organs. No significant hepatobiliary excretion has been observed in preclinical models. nih.gov

Impact of Ligand Design on Biodistribution and Bone Targeting Specificity (e.g., EDTMP vs. DOTMP)

The choice of the chelating ligand is critical for the biodistribution and bone-targeting specificity of a radiopharmaceutical. The phosphonate (B1237965) groups in ligands like EDTMP are responsible for the high affinity to the hydroxyapatite matrix of the bone. The acyclic structure of EDTMP provides effective chelation for Samarium-153, resulting in a stable complex with favorable bone-seeking properties.

Comparative studies have explored alternative ligands to potentially improve upon the characteristics of EDTMP. One such ligand is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP). While often studied with other radionuclides like Lutetium-177, these studies provide insight into the ligand's behavior. DOTMP, a macrocyclic chelator, generally forms complexes with higher thermodynamic stability and kinetic inertness compared to its acyclic counterparts like EDTMP. researchgate.net

Assessment of Radiolysis Products and Their Biological Impact in Preclinical Systems

The stability of the ¹⁵³Sm-EDTMP complex is a key factor in its biological profile. Preclinical studies have shown the complex to be remarkably stable both in vitro and in vivo. nih.govresearchgate.net Analysis of urine samples from subjects in early studies indicated that the complex is excreted intact. No metabolic products of Samarium-153 lexidronam were detected, suggesting that the chelate does not break down significantly in the body. This high in vivo stability implies that the potential for the release of free ¹⁵³Sm³⁺, which would have a different and less favorable biodistribution, is minimal. Consequently, the biological impact of radiolysis products is considered negligible under typical preclinical conditions.

Pharmacodynamic Response Assessment in Preclinical Models

Preclinical studies in animal models with naturally occurring or induced cancers have been used to assess the pharmacodynamic response to ¹⁵³Sm-EDTMP. In dogs with spontaneous osteosarcomas, administration of ¹⁵³Sm-EDTMP resulted in the palliation of pain and improvement in lameness. nih.gov Some canine studies reported durable remissions, particularly in cases with smaller lesions or metastatic disease. nih.gov

In murine models, ¹⁵³Sm-EDTMP has demonstrated cytotoxic activity against bone tumors. Studies in mice with orthotopic human osteosarcoma showed that the agent could effectively treat the tumors. nih.gov Furthermore, in a mouse model of multiple myeloma, treatment with ¹⁵³Sm-EDTMP led to a significant improvement in median survival. nih.gov These studies provided the foundational evidence of the therapeutic effect of the targeted radiation delivered by ¹⁵³Sm-EDTMP to bone malignancies.

| Animal Model | Cancer Type | Observed Pharmacodynamic Effect |

|---|---|---|

| Dog | Spontaneous Osteosarcoma | Pain palliation, improved lameness, and some durable remissions. nih.gov |

| Mouse | Human Osteosarcoma (Orthotopic) | Effective tumor treatment. nih.gov |

| Mouse | Multiple Myeloma | Improved median survival. nih.gov |

Therapeutic Potential Beyond Pain Palliation: Advanced Preclinical Applications

Evaluation of Anti-Neoplastic Efficacy in Bone Metastases (Preclinical Models)

Preclinical studies have demonstrated that ¹⁵³Sm-lexidronam possesses direct anti-tumor effects on bone metastases. The compound's mechanism involves targeting areas of high bone turnover, characteristic of osteoblastic metastatic lesions, and delivering localized, therapeutic beta radiation. openmedscience.comasianjpr.com This targeted radiation delivery not only alleviates pain but also exhibits cytotoxic activity against cancer cells. nih.gov

In murine models of multiple myeloma, a malignancy affecting the bone marrow, treatment with ¹⁵³Sm-lexidronam resulted in a significant survival advantage. nih.gov In vitro studies on myeloma cell lines further confirmed its cytotoxic potential, showing a 50% decrease in clonogenic activity following treatment. nih.gov Animal models have shown that the uptake of ¹⁵³Sm-lexidronam in newly formed bone, such as that in osteoblastic metastases, can be 10- to 20-fold higher per gram than in normal bone, concentrating the radiopharmaceutical's anti-neoplastic effect at the tumor site. nih.gov

| Preclinical Model | Key Finding | Reference |

|---|---|---|

| Murine Myeloma Model | Improved median survival from 18 to 25 days. | nih.gov |

| Myeloma Cell Lines (In Vitro) | 50% decrease in clonogenic activity. | nih.gov |

Combination Treatment Strategies in Preclinical Settings

The therapeutic potential of ¹⁵³Sm-lexidronam is further enhanced when used in combination with other cancer treatment modalities in preclinical settings.

Preclinical evidence strongly suggests a synergistic relationship between ¹⁵³Sm-lexidronam and various chemotherapeutic agents. nih.govaacrjournals.org In models of multiple myeloma, the combination of ¹⁵³Sm-lexidronam and the proteasome inhibitor bortezomib (B1684674) demonstrated significant, synergistic anti-myeloma activity both in vitro and in murine models. aacrjournals.org This synergy is based on bortezomib's ability to enhance the anti-tumor effects of radiotherapy. aacrjournals.org Other preclinical investigations have indicated that ¹⁵³Sm-lexidronam works synergistically with docetaxel-based regimens and gemcitabine (B846) in osteosarcoma models. nih.gov

The integration of systemically administered ¹⁵³Sm-lexidronam with localized External Beam Radiotherapy (EBRT) is a promising strategy explored in preclinical concepts. nih.govopenmedscience.com This approach allows for the simultaneous targeting of widespread micrometastases by ¹⁵³Sm-lexidronam, while EBRT delivers a higher, more focused dose of radiation to larger, specific lesions. openmedscience.com The rationale is that this combination could lead to improved local and systemic tumor control. nih.govopenmedscience.com Preclinical work supports this combined modality as a potentially effective strategy, particularly for prostate cancer and osteosarcoma. nih.gov

Applications in Bone Marrow Ablation for Stem Cell Transplantation (Preclinical Studies)

High-dose ¹⁵³Sm-lexidronam has been investigated in preclinical studies as a component of myeloablative conditioning regimens prior to hematopoietic stem cell transplantation. nih.govnih.govaacrjournals.org The objective is to deliver a targeted, ablative dose of radiation to the bone marrow to eradicate malignant cells before infusion of stem cells. researchgate.netnih.gov

Preclinical studies in canine models explored the use of very high single doses of ¹⁵³Sm-lexidronam with the specific intent of ablating bone marrow. nih.gov These foundational studies established that the compound could deliver significant radiation to the marrow. Subsequent research has focused on incorporating ¹⁵³Sm-lexidronam into standard preparative regimens, often alongside high-dose chemotherapy like melphalan (B128) or cyclophosphamide, to enhance the anti-tumor effect without adding prohibitive systemic toxicity. aacrjournals.orgresearchgate.net

Investigation in Primary Bone Tumors (Preclinical Models, e.g., Osteosarcoma)

The utility of ¹⁵³Sm-lexidronam has been evaluated in preclinical models of primary bone tumors, most notably osteosarcoma. nih.govcancernetwork.com Since osteosarcomas are characterized by new bone formation, they avidly take up ¹⁵³Sm-lexidronam, allowing for targeted delivery of radiation to tumor sites throughout the skeleton. nih.govcancernetwork.com

The efficacy of this approach has been demonstrated in multiple animal models. nih.gov In immunodeficient mice with orthotopic human osteosarcoma, ¹⁵³Sm-lexidronam was shown to be an effective treatment. nih.gov Dosimetry studies in canine osteosarcoma models revealed that significant radiation doses could be delivered to bone tumors. nih.gov Another study involving 35 dogs with primary bone tumors showed that treatment with ¹⁵³Sm-lexidronam resulted in improved lameness in 63% of the animals. nih.gov

| Preclinical Model | Intervention | Key Finding | Reference |

|---|---|---|---|

| Murine Model (Human Osteosarcoma) | ¹⁵³Sm-lexidronam | Effectively treated orthotopic tumors. | nih.gov |

| Canine Model (Osteosarcoma) | ¹⁵³Sm-lexidronam | Delivered approximately 20 Gy to bone tumors. | nih.gov |

| Canine Model (Primary Bone Tumors) | ¹⁵³Sm-lexidronam (1-4 doses) | Improved lameness in 63% of 35 dogs. | nih.gov |

Comparative Radiopharmaceutical Studies Preclinical Focus

Comparison with Other Beta-Emitting Bone-Seeking Radiopharmaceuticals (e.g., Strontium-89, Phosphorus-32)nih.govnih.gov

Samarium-153 (¹⁵³Sm) lexidronam is considered a third-generation radionuclide for the treatment of bone pain, following the first-generation Phosphorus-32 (³²P) and second-generation Strontium-89 (⁸⁹Sr). nih.gov These agents all localize to areas of high bone turnover and deliver therapeutic radiation via the emission of beta particles. nih.gov However, their underlying radionuclide characteristics and targeting mechanisms differ significantly. nih.gov

The physical properties of the radionuclides fundamentally influence their dosimetric profiles. ¹⁵³Sm possesses a significantly shorter physical half-life of 1.93 days compared to 14.3 days for ³²P and 50.5 days for ⁸⁹Sr. nih.govrxlist.comfda.gov This results in a much more rapid delivery of the therapeutic radiation dose; approximately 90% of the total dose from ¹⁵³Sm is delivered in about one week, whereas it takes roughly seven weeks for ³²P and 25 weeks for ⁸⁹Sr. nih.gov

Furthermore, the energy of the emitted beta particles varies substantially among these agents. ¹⁵³Sm emits lower-energy beta particles compared to both ⁸⁹Sr and ³²P. nih.govnih.gov The maximum energy for ¹⁵³Sm is 0.81 MeV, while for ⁸⁹Sr it is 1.463 MeV. fda.govnih.gov The particle emissions from ³²P and ⁸⁹Sr have greater ranges in bone and soft tissue than those from ¹⁵³Sm. nih.gov A key dosimetric consequence is that the higher-energy particles from ³²P and ⁸⁹Sr expose larger volumes of bone marrow to radiation, which is associated with greater potential marrow toxicity. nih.govnih.gov In contrast, the shorter range of ¹⁵³Sm's beta particles (maximum of 1.7 mm in bone and 3.0 mm in soft tissue) helps to localize the radiation dose more precisely to the target lesions. asianjpr.commdpi.com Unlike the pure beta-emitter ⁸⁹Sr, ¹⁵³Sm also releases a 103 keV gamma photon, which is suitable for imaging and allows for post-administration scintigraphy to visualize the biodistribution of the agent. fda.govnih.govresearchgate.net

Table 1: Comparison of Radionuclide Characteristics

| Characteristic | Samarium-153 (¹⁵³Sm) | Strontium-89 (⁸⁹Sr) | Phosphorus-32 (³²P) |

|---|---|---|---|

| Physical Half-Life | 1.93 days (46.3 hours) nih.govrxlist.com | 50.5 days nih.govfda.gov | 14.3 days nih.gov |

| Emission Type | Beta and Gamma nih.govresearchgate.net | Pure Beta fda.gov | Beta nih.gov |

| Max Beta Energy (MeV) | 0.81 nih.govmdpi.com | 1.463 fda.govnih.gov | 1.71 |

| Max Particle Range in Tissue (mm) | ~3.0 rxlist.comunm.edu | ~8.0 fda.gov | ~8.0 |

| Gamma Photon for Imaging (keV) | 103 nih.govresearchgate.net | None | None |

The biodistribution of these radiopharmaceuticals is dictated by their chemical form and biological targeting mechanism.

Samarium-153 Lexidronam: ¹⁵³Sm is chelated to ethylenediaminetetramethylene phosphonic acid (EDTMP). nih.gov This phosphonate (B1237965) complex has a high affinity for bone mineral and concentrates in areas of active bone turnover, associating with hydroxyapatite (B223615). rxlist.comnih.govasianjpr.com Preclinical studies in dogs demonstrated that localization in newly formed bone, such as that in osteoblastic metastases, was 10- to 20-fold higher per gram than in normal bone. nih.gov The agent shows rapid clearance from the blood, with over 60% of the dose localizing to the skeleton and the remainder being quickly excreted intact via the kidneys. nih.govunm.edu The uptake pattern in bone lesions is qualitatively and quantitatively similar to that of technetium-99m-based diagnostic bone agents. nih.gov

Strontium-89 Chloride: As a calcium analog, ⁸⁹Sr is directly incorporated into the bone matrix, particularly in areas of high osteoblastic activity. nih.govnih.gov Its biodistribution mimics that of calcium. nih.gov Preclinical data indicate that it is avidly taken up in bony metastases. nih.gov The biological half-life of ⁸⁹Sr in metastatic lesions is significantly longer (over 50 days) than in healthy bone (approximately 14 days), leading to preferential radiation delivery to the target sites. nih.gov A repetitive-dose animal study in rats suggested that Strontium-89 Chloride is a potential carcinogen, with a high incidence of malignant bone tumors observed after a latency period of about nine months. fda.gov

Phosphorus-32: Administered as sodium phosphate (B84403), ³²P is targeted to bone by being incorporated through inorganic phosphate pathways into newly forming bone mineral. nih.govnih.gov This allows for its uptake by osteoblastic-reactive bone surrounding metastatic lesions. nih.gov

Table 2: Comparative Biodistribution and Targeting

| Agent | Chemical Form | Targeting Mechanism | Key Preclinical Biodistribution Findings |

|---|---|---|---|

| Samarium-153 Lexidronam | ¹⁵³Sm chelated to EDTMP nih.gov | Phosphonate binding to hydroxyapatite in areas of high bone turnover. rxlist.comnih.gov | 10- to 20-fold higher uptake in new bone vs. normal bone (dog studies); rapid blood clearance and renal excretion. nih.gov |

| Strontium-89 | Strontium Chloride nih.gov | Calcium mimic, incorporated into bone matrix. nih.govnih.gov | Longer biological half-life in metastases vs. healthy bone; potential carcinogen in rats at high repetitive doses. fda.govnih.gov |

| Phosphorus-32 | Sodium Phosphate nih.gov | Incorporation via inorganic phosphate pathways. nih.gov | Uptake in osteoblastic-reactive bone. nih.gov |

Evaluation Against Alpha-Emitting Bone-Targeting Agentsnih.gov

The development of alpha-emitting radiopharmaceuticals, such as Radium-223 (²²³Ra) dichloride, introduced a different paradigm for bone-targeted therapy. nih.gov Unlike the beta-emitters, ²²³Ra is an alpha-emitter, and this fundamental difference in radiation type leads to distinct preclinical and biological effects. nih.gov

Alpha particles are characterized by a high linear energy transfer (LET) and a very short path length. nih.gov The LET of alpha particles is approximately 50–230 keV/μm, compared to about 0.2 keV/μm for beta particles. nih.gov This high LET results in the deposition of a large amount of energy over a very short distance (typically less than 100 μm, or a few cell diameters). snmjournals.org The biological consequence is the creation of dense, complex double-strand DNA breaks, which are significantly more cytotoxic and harder for cancer cells to repair than the sparser, single-strand breaks typically caused by beta radiation. nih.govsnmjournals.org

Table 3: Preclinical Profile: Beta-Emitters (¹⁵³Sm) vs. Alpha-Emitters (²²³Ra)

| Characteristic | Samarium-153 (Beta-Emitter) | Radium-223 (Alpha-Emitter) |

|---|---|---|

| Particle Type | Beta (electron) nih.gov | Alpha (helium nucleus) snmjournals.org |

| Linear Energy Transfer (LET) | Low (~0.2 keV/μm) nih.gov | High (50-230 keV/μm) nih.gov |

| Path Length in Tissue | Longer (up to ~3.0 mm) rxlist.com | Very Short (<0.1 mm) nih.gov |

| Primary Mechanism of Cell Damage | Sparse, single-strand DNA breaks nih.gov | Dense, complex double-strand DNA breaks nih.govsnmjournals.org |

| Preclinical Findings | High affinity for osteoblastic lesions. nih.gov | Selective bone concentration, lower myelotoxicity vs. beta-emitters, improved survival in mice. nih.govsnmjournals.org |

Theoretical and Computational Dosimetry

Dosimetric Models for Targeted Bone Radiation Absorption

Dosimetric calculations for Sm-153 lexidronam are predominantly based on the Medical Internal Radiation Dose (MIRD) schema, a framework developed by the Society of Nuclear Medicine. snmjournals.orgunm.edu This methodology involves several key steps: determining the biodistribution of the radiopharmaceutical, calculating the cumulative activity in various source organs, and applying "S-factors" to determine the absorbed dose in target organs. snmjournals.orgnih.gov

Biodistribution studies show that after intravenous administration, Sm-153 lexidronam is rapidly taken up by bone, particularly at sites of high osteoblastic activity such as metastatic lesions. richtlijnendatabase.nlnih.gov The portion not bound to the skeleton is quickly cleared through the kidneys. nih.gov The MIRD model for Sm-153 lexidronam assumes that the radioactivity is deposited on bone surfaces. unm.edu

Calculations estimate the absorbed radiation doses to various organs. The highest doses are delivered to the bone surfaces and red bone marrow. richtlijnendatabase.nlnih.gov The urinary bladder wall also receives a significant dose due to the renal excretion of the unbound radiopharmaceutical. snmjournals.orgnih.gov

Key findings from dosimetric calculations have established "S-factors" (absorbed dose per unit cumulated activity) for critical tissues. For instance, calculations have been performed to determine the S-factors for red bone marrow and the endosteal layer of cells on bone surfaces, considering both uniform surface and volume distribution of the radioactivity. nih.gov One study reported the S-factor for red bone marrow to be 0.0276 mGy/MBq·h for surface distribution and 0.0077 mGy/MBq·h for volume distribution. nih.gov For the endosteal layer, the corresponding values were 0.0723 mGy/MBq·h and 0.0213 mGy/MBq·h, respectively. nih.gov

| Target Organ/Tissue | Absorbed Dose per Unit Activity (mGy/MBq·h) - Surface Distribution | Absorbed Dose per Unit Activity (mGy/MBq·h) - Volume Distribution |

|---|---|---|

| Red Bone Marrow | 0.0276 | 0.0077 |

| Endosteal Layer (10 µm) | 0.0723 | 0.0213 |

Data derived from calculations to estimate radiation dose using bone structure parameters to partition energy absorbed in the bone matrix. nih.gov

Monte Carlo Simulations in Radiopharmaceutical Dosimetry

Monte Carlo simulations are powerful computational tools used to model the transport and interaction of radiation within the body, providing a more detailed and patient-specific approach to dosimetry than standardized models. researchgate.netmui.ac.ir For Sm-153 lexidronam, Monte Carlo codes like GATE (Geant4 Application for Tomographic Emission) are employed to simulate the emission of beta particles and photons from the decay of Sm-153 and track their paths through heterogeneous tissues like bone and marrow. mui.ac.ir

These simulations can account for the complex microanatomy of trabecular bone, where the radionuclide distribution is often non-uniform. snmjournals.org By modeling the intricate geometry of bone tissue and marrow spaces, Monte Carlo methods can provide more accurate estimates of the absorbed dose to sensitive regions like the red bone marrow. snmjournals.orgmui.ac.ir

Research utilizing Monte Carlo simulations has been conducted to compare the bone marrow absorbed dose of Sm-153 lexidronam with other radiopharmaceuticals. mui.ac.ir One study used a lumbar vertebral bone phantom to simulate the distribution of Sm-153 lexidronam and calculated the absorbed dose per decay in different parts of the phantom. mui.ac.ir This information is then used in conjunction with the MIRD schema to estimate the patient-specific absorbed dose. mui.ac.ir Such simulations are crucial for refining dosimetry, predicting potential toxicity, and optimizing treatment planning. researchgate.netresearchgate.net The accuracy of these calculations is important for establishing dose-response relationships. nih.gov

Factors Influencing Radiation Dose Distribution in Skeletal Structures

The distribution of the radiation dose from Sm-153 lexidronam within the skeleton is not uniform and is influenced by several biological and physiological factors. snmjournals.orgrichtlijnendatabase.nl

Key influencing factors include:

Degree of Metastatic Burden: The total skeletal uptake of Sm-153 lexidronam is highly correlated with the number and activity of metastatic lesions. unm.edurichtlijnendatabase.nl Patients with a greater number of osteoblastic metastases exhibit higher skeletal uptake and, consequently, less urinary excretion of the radiopharmaceutical. unm.edurichtlijnendatabase.nl This leads to a higher radiation dose delivered to the skeleton. In one study, the total skeletal uptake ranged from 56.3% of the injected dose in a patient with few lesions to 76.7% in a patient with numerous lesions. unm.edu

Rate of Bone Turnover: The chelator, EDTMP, has a high affinity for hydroxyapatite (B223615) crystals, which are actively being formed in areas of high bone turnover. richtlijnendatabase.nlopenmedscience.com Therefore, the radiopharmaceutical preferentially localizes in regions with increased osteoblastic activity, such as growing bone or metastatic sites. nih.govopenmedscience.com The metastasis-to-normal bone uptake ratio is typically around 5:1. richtlijnendatabase.nl

Skeletal Blood Flow: The initial delivery of the radiopharmaceutical to the bone is dependent on blood flow. Variations in perfusion across different skeletal sites can influence the initial distribution of Sm-153 lexidronam.

Renal Function: The clearance of unbound Sm-153 lexidronam from the body is primarily through renal excretion. unm.edunih.gov Impaired renal function could potentially alter the pharmacokinetics and biodistribution, although specific studies in patients with renal insufficiency are limited. unm.edu

Non-uniform Deposition: Even within a single lesion or area of bone, the deposition of the radiopharmaceutical can be heterogeneous. snmjournals.orgsnmjournals.org Autoradiography studies have shown that the activity is predominantly associated with bone surfaces. unm.edusnmjournals.org This microscopic non-uniformity can lead to significant variations in the radiation dose delivered to adjacent cellular structures, such as the bone marrow and endosteal cells. snmjournals.org

| Factor | Influence on Dose Distribution | Supporting Research Findings |

|---|---|---|

| Metastatic Burden | Higher burden leads to increased total skeletal uptake and dose. | Skeletal uptake was 65.5% ± 15.5% in a study of 453 patients; uptake is correlated with the number of lesions. unm.edu |

| Bone Turnover Rate | Preferential accumulation in areas of high osteoblastic activity. | The EDTMP component targets newly formed bone, leading to concentration in osteoblastic metastases. nih.gov |

| Renal Clearance | Determines the rate of excretion of unbound agent, affecting non-target organ doses. | Approximately 35% of the injected dose is excreted in the urine within the first 6-12 hours. unm.edurichtlijnendatabase.nl |

| Microscopic Distribution | Non-uniform deposition on bone surfaces leads to dose heterogeneity at the cellular level. | Autoradiography confirms activity is primarily on bone surfaces, causing large variations in microscopic dosage. unm.edusnmjournals.org |

Advanced Research Directions and Future Perspectives

Exploration of Novel Chelating Agents and Carrier Molecules for Enhanced Selectivity

The foundational principle of Samarium Sm-153 Lexidronam Pentasodium lies in the chelating agent, ethylenediaminetetramethylene phosphonate (B1237965) (EDTMP), which binds Samarium-153 and targets areas of high bone turnover. openmedscience.com Research is actively exploring new chelating agents and carrier molecules to further enhance the selectivity of Samarium-153 for tumor sites, thereby increasing the radiation dose to the cancer cells while minimizing exposure to healthy tissues. openmedscience.com

A significant area of investigation involves the development of bifunctional chelating agents. These molecules not only bind strongly to Samarium-153 but also possess a reactive functional group that allows for covalent attachment to a tumor-targeting carrier molecule, such as a monoclonal antibody or a peptide. This approach transforms the bone-seeking agent into a highly specific tumor-targeting agent.

One promising carrier molecule is DOTA-TATE, a somatostatin (B550006) analogue that targets somatostatin receptor 2 (SSTR2), which is overexpressed in various neuroendocrine tumors. nih.gov The radiolabeling of DOTA-TATE with Samarium-153 has been successfully achieved, creating [153Sm]Sm-DOTA-TATE. semanticscholar.org Preclinical studies have demonstrated that this complex shows high uptake and internalization in tumor cell lines expressing SSTR2. nih.gov

Below is a table summarizing various chelating agents that have been evaluated for use with Samarium-153:

| Chelating Agent | Type | Key Features |

| EDTMP | Acyclic | High affinity for hydroxyapatite (B223615) in bone. openmedscience.com |

| DOTMP | Macrocyclic | Theoretically superior to EDTMP due to a more favorable chelant-to-metal ratio. snmjournals.org |

| DOTA | Macrocyclic | Forms stable complexes with Samarium-153 and can be conjugated to carrier molecules. |

| PADOTA | Macrocyclic | Investigated for its chelation efficiency and stability. |

| CHX-A-DTPA | Acyclic | Evaluated for its chelation properties with Samarium-153. |

| MX-DTPA | Acyclic | Studied for its stability and efficiency in chelating Samarium-153. |

| TMT-amine | Acyclic | A novel terpyridine ligand evaluated for its chelation characteristics. |

These investigations into novel chelating agents and carrier molecules are pivotal for expanding the therapeutic applications of Samarium-153 beyond bone palliation to targeted radionuclide therapy for a wider range of cancers.

Strategies for Maximizing Tumor-to-Normal Tissue Ratios

A critical goal in radionuclide therapy is to maximize the radiation dose delivered to the tumor while minimizing the dose to surrounding healthy tissues. This compound naturally achieves a favorable tumor-to-normal bone ratio, with studies showing an average metastasis-to-normal bone uptake ratio of 5:1. richtlijnendatabase.nl This is attributed to the high affinity of the EDTMP chelator for hydroxyapatite in areas of active bone formation, which are characteristic of osteoblastic metastases. openmedscience.com

Strategies to further enhance this ratio are a key focus of ongoing research. One approach is the development of next-generation bone-targeting agents with even greater specificity for metastatic lesions over healthy bone. This involves designing phosphonate derivatives with modified structures that may have a higher affinity for the tumor microenvironment.

Another strategy involves the use of combination therapies. By administering this compound with other anticancer agents, it may be possible to synergistically enhance the therapeutic effect at the tumor site. For instance, combining it with chemotherapy agents could potentially increase tumor cell kill. openmedscience.com Similarly, combining it with external beam radiation could allow for a more targeted and potent dose delivery to specific lesions. openmedscience.com

The timing and sequencing of these combination therapies are crucial and are being actively investigated in clinical trials. openmedscience.com For example, administering a radiosensitizing agent prior to this compound could potentially increase the susceptibility of tumor cells to radiation-induced damage.

Development of Immunoradiotherapy Concepts with this compound

Immunoradiotherapy, which combines the cell-killing power of radiation with the specificity of the immune system, is a rapidly advancing field in oncology. Preclinical research has indicated that this compound can modulate the phenotype of tumor cells, making them more susceptible to T-cell-mediated killing. This finding has opened the door to combining this radiopharmaceutical with various immunotherapies.

A notable example is the combination of this compound with PSA-TRICOM, a therapeutic vaccine for prostate cancer. A randomized Phase 2 clinical trial evaluated this combination in patients with metastatic castration-resistant prostate cancer. The study explored the hypothesis that the radiation from Samarium-153 could induce immunogenic cell death, releasing tumor antigens and creating a more favorable microenvironment for the vaccine-induced T-cells to attack the cancer.

Preclinical studies have shown that radiation can upregulate the expression of certain molecules on the surface of tumor cells, such as Fas and MHC class I, which are involved in immune recognition and apoptosis. By making the tumor cells more "visible" to the immune system, this compound could potentially amplify the effects of cancer vaccines and other immunotherapeutic agents like checkpoint inhibitors. openmedscience.com

Role of High Specific Activity Samarium-153 in Receptor-Targeted Therapies

For receptor-targeted therapies, where the radiopharmaceutical binds to specific receptors on the surface of cancer cells, the specific activity of the radionuclide is of paramount importance. Specific activity refers to the amount of radioactivity per unit mass of the radionuclide. A high specific activity means that a small mass of the substance carries a large amount of radioactivity.

When using Samarium-153 in receptor-targeted therapies, such as with [153Sm]Sm-DOTA-TATE for neuroendocrine tumors, a high specific activity is crucial. This is because the number of receptors on a tumor cell is finite. If the Samarium-153 preparation contains a large amount of non-radioactive ("cold") samarium, these stable isotopes will compete with the radioactive Samarium-153 for binding to the target receptors. This can lead to saturation of the receptors with non-radioactive atoms, thereby reducing the amount of therapeutic radiation delivered to the tumor.

Recent advancements in isotope production and separation techniques have made it possible to produce Samarium-153 with a much higher specific activity. This has been a significant breakthrough, enabling the development of more effective receptor-targeted therapies with Samarium-153. semanticscholar.org High specific activity Samarium-153 ensures that a sufficient number of radioactive atoms can bind to the target receptors to achieve a therapeutic effect without being diluted by non-radioactive counterparts.

Methodological Advancements in Preclinical Assessment and In Vitro Modeling

The development and validation of new Samarium-153-based radiopharmaceuticals rely heavily on robust preclinical assessment and in vitro modeling. These studies are essential for determining the biodistribution, dosimetry, efficacy, and toxicity of a new compound before it can be considered for human clinical trials. iaea.org

In Vivo Models: Animal models, particularly rats and dogs, have been instrumental in the preclinical evaluation of this compound. nih.gov These studies involve administering the radiopharmaceutical to the animals and then using imaging techniques, such as SPECT (Single Photon Emission Computed Tomography), to visualize its distribution throughout the body over time. researchgate.net Tissue samples are also collected at various time points to quantify the uptake of the radiopharmaceutical in different organs and in the tumor. snmjournals.org This data is crucial for calculating the radiation absorbed dose to various tissues and for assessing the therapeutic potential and potential toxicity of the compound.

In Vitro Models: In vitro studies using cancer cell lines are another critical component of preclinical assessment. These studies allow researchers to investigate the cellular mechanisms of action of the radiopharmaceutical in a controlled environment. For example, cytotoxicity assays can be used to determine the concentration of the radiopharmaceutical required to kill a certain percentage of cancer cells. Clonogenic assays can assess the long-term reproductive viability of cells after exposure to the radiopharmaceutical.

The table below provides an overview of preclinical models used in the assessment of Samarium-153 based radiopharmaceuticals:

| Model Type | Organism/System | Parameters Assessed |

| In Vivo | Sprague-Dawley Rats | Biodistribution, skeletal uptake, clearance, saturation effects. snmjournals.org |

| In Vivo | Dogs | Toxicity, myelosuppression, dose-escalation. nih.gov |

| In Vitro | Cancer Cell Lines (e.g., prostate, breast) | Cytotoxicity, clonogenic activity, mechanism of action. |

| In Vitro | Gastroenteropancreatic neuroendocrine tumor cell lines | Uptake and internalization of [153Sm]Sm-DOTA-TATE. nih.gov |

These preclinical models are continuously being refined to better mimic human physiology and disease, thereby improving the predictive value of these studies for clinical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.